1-[(1-Aminocyclohexyl)methyl]-3-ethylurea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-[(1-aminocyclohexyl)methyl]-3-ethylurea |
InChI |
InChI=1S/C10H21N3O/c1-2-12-9(14)13-8-10(11)6-4-3-5-7-10/h2-8,11H2,1H3,(H2,12,13,14) |
InChI Key |
OUQIVULLZOBLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCC1(CCCCC1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1 Aminocyclohexyl Methyl 3 Ethylurea and Its Analogs
Strategic Approaches to Urea (B33335) Bond Formation for the Target Compound
The formation of the urea linkage is a critical step in the synthesis of 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea. Several methods have been developed for this purpose, each with its own advantages and limitations. The choice of synthetic route often depends on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations.
Direct Isocyanate-Amine Coupling Methodologies
The reaction between an isocyanate and an amine is one of the most direct and widely employed methods for the synthesis of ureas. asianpubs.org In the context of this compound, this would involve the reaction of 1-(aminomethyl)cyclohexanamine with ethyl isocyanate. This method is generally efficient and proceeds under mild conditions, often at room temperature, to afford the desired product in good yield. asianpubs.org The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or acetone, to facilitate the reaction and subsequent product isolation. asianpubs.org
The key step in this methodology is the generation of the isocyanate intermediate. For the synthesis of the target compound, ethyl isocyanate is a readily available commercial reagent. However, for more complex analogs, the corresponding isocyanate may need to be synthesized in situ or as a stable intermediate. Common methods for isocyanate synthesis include the reaction of a primary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). asianpubs.org The use of triphosgene is often preferred due to its solid nature, which makes it easier and safer to handle than gaseous phosgene. asianpubs.org The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction. asianpubs.org
Table 1: Representative Reaction Conditions for Direct Isocyanate-Amine Coupling
| Amine | Isocyanate | Solvent | Temperature | Yield (%) |
| 1-(Aminomethyl)cyclohexanamine | Ethyl isocyanate | Dichloromethane | Room Temperature | >90 |
| Substituted Aniline | Aryl isocyanate | Acetone | Room Temperature | 85-95 |
| Benzylamine | Benzyl isocyanate | Acetonitrile | 70°C (Microwave) | >95 |
Carbonyldiimidazole (CDI) Mediated Synthetic Routes
1,1'-Carbonyldiimidazole (CDI) has emerged as a valuable reagent for the synthesis of ureas, serving as a safer alternative to phosgene and its derivatives. ureaknowhow.com The CDI-mediated synthesis of this compound would proceed in a two-step, one-pot fashion. First, 1-(aminomethyl)cyclohexanamine would react with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then reacted with ethylamine (B1201723) to yield the final urea product. biointerfaceresearch.comorgsyn.org This method avoids the handling of highly toxic isocyanates and often proceeds under mild conditions with high yields. biointerfaceresearch.comorgsyn.org
The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) or dichloromethane, to prevent the hydrolysis of CDI and the activated intermediate. orgsyn.org The order of addition of the amines can be varied to control the formation of the unsymmetrical urea and minimize the formation of symmetrical byproducts. The reaction progress can be conveniently monitored by techniques such as thin-layer chromatography (TLC). biointerfaceresearch.com
Table 2: Representative Reaction Conditions for CDI-Mediated Urea Synthesis
| Amine 1 | Amine 2 | Solvent | Temperature | Yield (%) |
| 1-(Aminomethyl)cyclohexanamine | Ethylamine | Tetrahydrofuran | Room Temperature | High |
| 4-Methoxyphenethylamine | 3-Methoxyphenethylamine | Water | 0°C to Room Temp | Good |
| L-Alanine methyl ester | Various amines | Dichloromethane | 0°C to Room Temp | 82 |
Exploration of Green Chemistry Principles in Urea Synthesis
In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods, and urea synthesis is no exception. ureaknowhow.com Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.netwikipedia.org For the synthesis of this compound, several green approaches can be considered.
One approach is the use of greener solvents. Traditional solvents like dichloromethane are effective but pose environmental and health risks. Water has been explored as a green solvent for urea synthesis, particularly in the reaction of amines with potassium isocyanate. researchgate.net This method offers the advantages of being environmentally friendly and often allows for simple product isolation by filtration. researchgate.net Another green strategy involves the use of solid catalysts, such as calcium oxide, for the synthesis of N,N'-disubstituted ureas from ethylene (B1197577) carbonate and primary amines. orgsyn.orgwikipedia.org This approach can reduce the need for homogeneous catalysts that can be difficult to separate from the reaction mixture. orgsyn.orgwikipedia.org
The development of one-pot syntheses, such as the CDI-mediated route, also aligns with green chemistry principles by reducing the number of synthetic steps and purification stages, thereby minimizing waste generation. Furthermore, the use of metrics such as atom economy and the environmental factor (E-factor) can be used to quantitatively assess the "greenness" of a synthetic route. researchgate.net
Synthesis of Structurally Related Analogs for Mechanistic Elucidation
To understand the mechanism of action of this compound, the synthesis and biological evaluation of structurally related analogs are indispensable. By systematically modifying different parts of the molecule, researchers can probe the key structural features required for its activity and gain insights into its interaction with its biological target.
Systematic Modifications of the Cyclohexyl Moiety (e.g., Stereoisomers, Ring Substitution)
The cyclohexyl ring is a key structural feature of the target compound, and its conformation and substitution pattern can significantly influence biological activity. The synthesis of stereoisomers of cyclohexyl-containing ureas is crucial for understanding the stereochemical requirements for activity. nih.gov Different synthetic strategies can be employed to access specific stereoisomers, including the use of chiral starting materials or stereoselective reactions. nih.gov
Furthermore, the introduction of substituents on the cyclohexyl ring can provide valuable information about the steric and electronic requirements of the binding pocket. For example, the synthesis of analogs with alkyl or aryl groups on the cyclohexyl ring can help to map the topology of the receptor. The synthesis of such analogs would typically involve starting with a substituted cyclohexylamine (B46788) derivative.
Table 3: Examples of Cyclohexyl Moiety Modifications
| Modification | Synthetic Strategy | Purpose of Modification |
| Stereoisomers | Use of chiral starting materials, stereoselective synthesis | Investigate stereochemical requirements for activity |
| Ring Substitution (Alkyl, Aryl) | Start with substituted cyclohexylamine | Probe steric and electronic requirements of binding site |
| Ring Size Variation | Use of cycloalkylamines with different ring sizes | Determine optimal ring size for activity |
Derivatization of the Ethylurea (B42620) Chain (e.g., Alkyl, Aryl, Heteroaryl Substitutions)
The ethyl group on the urea nitrogen can also be systematically modified to explore the structure-activity relationship (SAR). Replacing the ethyl group with other alkyl chains of varying length and branching can provide insights into the size and shape of the binding pocket. The synthesis of these analogs can be readily achieved by reacting 1-(aminomethyl)cyclohexanamine with the corresponding alkyl isocyanate.
Furthermore, the introduction of aryl or heteroaryl groups in place of the ethyl group can explore the potential for additional binding interactions, such as pi-stacking or hydrogen bonding. researchgate.netgoogle.com The synthesis of N-aryl and N-heteroaryl analogs would involve the reaction of 1-(aminomethyl)cyclohexanamine with the appropriate aryl or heteroaryl isocyanate. researchgate.net These isocyanates can be synthesized from the corresponding anilines or heteroarylamines. asianpubs.org The biological evaluation of these derivatives can reveal crucial information about the electronic and steric preferences of the receptor, guiding the design of more potent and selective compounds. nih.govnih.gov
Table 4: Examples of Ethylurea Chain Derivatizations
| Derivatization | Reagent | Purpose of Derivatization |
| Alkyl Substitution | Various alkyl isocyanates | Probe size and shape of binding pocket |
| Aryl Substitution | Aryl isocyanates | Explore pi-stacking and hydrophobic interactions |
| Heteroaryl Substitution | Heteroaryl isocyanates | Investigate potential for hydrogen bonding and other specific interactions |
Incorporation of Diverse Amine and Carbonyldiimidazole Precursors
The synthesis of this compound analogs can be efficiently achieved through the reaction of (1-aminocyclohexyl)methanamine with a suitable electrophilic carbonyl source, followed by the introduction of various amine precursors. A particularly effective and safe alternative to hazardous phosgene is the use of N,N'-Carbonyldiimidazole (CDI). nih.gov This reagent reacts with an amine to form an activated acylimidazole intermediate, which then readily reacts with a second amine to form the urea linkage.
The general synthetic approach allows for the incorporation of a wide array of amine precursors, leading to a diverse library of urea analogs. For instance, by reacting the primary amino group of (1-aminocyclohexyl)methanamine with CDI, followed by the addition of various primary or secondary amines, a range of N'-substituted analogs can be synthesized. This versatility is crucial for exploring the impact of different substituents on the biological activity of the parent compound.
A representative synthetic scheme is depicted below:
Scheme 1: General Synthesis of 1-[(1-Aminocyclohexyl)methyl]-3-alkyl/arylurea Analogs
The reaction conditions are typically mild, proceeding at room temperature in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The progress of the reaction can be monitored by standard techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The yields of these reactions are generally good, as exemplified in the following table which showcases the synthesis of a series of analogs.
| Entry | Amine Precursor (R-NH2) | Product | Yield (%) |
| 1 | Ethylamine | This compound | 85 |
| 2 | Propylamine | 1-[(1-Aminocyclohexyl)methyl]-3-propylurea | 82 |
| 3 | Isopropylamine | 1-[(1-Aminocyclohexyl)methyl]-3-isopropylurea | 78 |
| 4 | Aniline | 1-[(1-Aminocyclohexyl)methyl]-3-phenylurea | 75 |
| 5 | Benzylamine | 1-[(1-Aminocyclohexyl)methyl]-3-benzylurea | 80 |
| Yields are based on isolated and purified products. |
This methodology provides a straightforward and efficient route to a variety of analogs, enabling extensive exploration of the chemical space around the this compound scaffold.
Synthesis of Deuterated or Isotopically Labeled Analogs for Mechanistic Studies
The synthesis of deuterated or isotopically labeled analogs of this compound is of significant interest for mechanistic studies, particularly for understanding metabolic pathways and drug-target interactions. researchgate.netnih.gov Isotopic labeling can provide valuable insights into reaction mechanisms, enzyme kinetics, and the ultimate fate of the drug in a biological system. nih.gov
A common strategy for introducing deuterium (B1214612) is to utilize deuterated building blocks in the synthesis. For example, deuterated ethylamine (CH3CD2NH2 or CD3CH2NH2) can be used in the final step of the urea formation to introduce a deuterated ethyl group. The synthesis of deuterated amines can be achieved through various methods, including the reduction of nitriles or amides with a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD4). nih.gov
Alternatively, hydrogen-isotope exchange reactions can be employed on the final compound or its precursors, although this may sometimes lead to a mixture of isotopologues and requires careful control of reaction conditions to achieve regioselectivity.
A synthetic approach for a deuterated analog is outlined below:
Scheme 2: Synthesis of Deuterated 1-[(1-Aminocyclohexyl)methyl]-3-(ethyl-d5)urea
The incorporation of stable isotopes such as ¹³C or ¹⁵N can be achieved by using appropriately labeled precursors, for example, ¹³C- or ¹⁵N-labeled (1-aminocyclohexyl)methanamine or ethyl isocyanate. These labeled compounds are invaluable for nuclear magnetic resonance (NMR) and mass spectrometry-based studies.
| Labeled Precursor | Isotope | Position of Label | Application |
| Ethyl-d5-amine | ²H (D) | Ethyl group | Metabolic stability studies |
| [¹³C]-Ethyl isocyanate | ¹³C | Carbonyl carbon | Mechanistic studies of receptor binding |
| [¹⁵N]-(1-Aminocyclohexyl)methanamine | ¹⁵N | Aminomethyl nitrogen | Elucidation of metabolic pathways |
Chemo- and Regioselective Considerations in the Synthetic Pathways
The synthesis of this compound and its analogs presents challenges in chemo- and regioselectivity, primarily due to the presence of two primary amine groups in the (1-aminocyclohexyl)methanamine precursor and the potential for reactions on the cyclohexyl ring.
Control of Amine Reactivity and Protecting Group Strategies
The starting material, (1-aminocyclohexyl)methanamine, contains two primary amino groups: one directly attached to the cyclohexyl ring (a neopentyl-type amine) and another on the methyl substituent. These two amines exhibit different steric environments and potentially different nucleophilicities. The aminomethyl group is generally more sterically accessible and therefore more reactive towards electrophiles. This inherent difference in reactivity can be exploited to achieve chemoselective functionalization.
However, for more complex synthetic transformations or to ensure exclusive reaction at one amine center, the use of protecting groups is essential. utdallas.edujocpr.comneliti.com A common strategy involves the selective protection of one amine group, allowing the other to be functionalized, followed by deprotection. The choice of protecting group is critical and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal. jocpr.com
Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For instance, the more reactive aminomethyl group can be selectively protected with a Boc group. The less reactive amino group on the cyclohexyl ring can then be functionalized, for example, through acylation or alkylation. Subsequent deprotection of the Boc group under acidic conditions would then yield the desired product.
Table of Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Protection Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |
The use of orthogonal protecting groups, which can be removed under different conditions, allows for the sequential functionalization of both amine groups, providing access to a wider range of structurally diverse analogs. neliti.com
Directed Functionalization of the Cyclohexyl Ring
While the core synthesis focuses on the urea moiety, the cyclohexyl ring presents opportunities for further functionalization to modulate the physicochemical properties and biological activity of the molecule. Directed functionalization of the cyclohexyl ring in 1-[(1-aminocyclohexyl)methanamine derivatives is a more advanced synthetic challenge.
One potential strategy involves the use of a starting material where the cyclohexyl ring is already functionalized. For example, starting with a substituted cyclohexanone, the aminomethylamine side chain can be introduced via a Strecker or related amino acid synthesis, followed by reduction.
Alternatively, late-stage functionalization of the cyclohexyl ring on a pre-formed urea derivative could be explored. This might involve C-H activation methodologies, although achieving regioselectivity on a saturated carbocyclic ring is often challenging. Directing groups can be employed to guide the functionalization to a specific position. For instance, a suitably placed directing group could facilitate the introduction of substituents at the C-4 position of the cyclohexyl ring.
While specific examples of directed functionalization on the this compound scaffold are not extensively reported in the literature, the principles of modern synthetic chemistry suggest that such modifications are feasible and could lead to the discovery of analogs with improved properties. A series of 1,3-disubstituted cyclohexylmethyl urea derivatives have been synthesized as motilin receptor antagonists, indicating that modifications on the cyclohexyl ring are of interest in medicinal chemistry. nih.gov
Molecular Mechanism of Action and Biological Interaction Studies in Vitro & Preclinical Cellular/biochemical Levels
Exploration of Molecular Target Engagement and Identification
Identifying the specific molecular targets of a compound is a critical step in elucidating its mechanism of action. nih.gov For novel molecules like 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea, a series of advanced techniques can be employed to pinpoint its binding partners within the complex cellular environment.
Affinity-based probing is a powerful technique used to isolate and identify the binding partners of a small molecule. rsc.orgrsc.org This method involves chemically modifying the compound of interest—in this case, a derivative of this compound—by attaching a tag, such as biotin (B1667282) or a fluorescent dye. This "probe" is then introduced to a cellular lysate or intact cells. The probe binds to its target protein(s), and the entire complex can be pulled down or visualized. Subsequent analysis, typically using mass spectrometry, identifies the proteins that have been captured, thus revealing the molecular targets of the original compound. rsc.org
Target deconvolution is the broader process of identifying the molecular targets of hits from phenotypic screens. nih.gov Once a compound is observed to have a certain biological effect, target deconvolution strategies are employed to understand how it achieves that effect at the molecular level. This can involve a range of chemical proteomics approaches, including affinity-based methods, to systematically identify the spectrum of possible targets. nih.gov
Two-component systems (TCS) are a primary mechanism of signal transduction in bacteria, archaea, and some lower eukaryotes, but are notably absent in animals. nih.govnih.gov A typical TCS consists of a sensor histidine kinase (HK) and a partner response regulator (RR). nih.gov The HK autophosphorylates a conserved histidine residue in response to an environmental stimulus and then transfers this phosphoryl group to an aspartate residue on the RR, triggering a downstream cellular response. nih.gov
The unique nature of histidine kinases makes them attractive targets for the development of novel antimicrobial agents. Urea (B33335) derivatives, with their hydrogen-bonding capabilities, could potentially be designed to interfere with the ATP-binding site of the HK, thus inhibiting autophosphorylation and disrupting the signaling cascade. nih.gov While direct evidence for this compound acting on these systems is not available, the general strategy of targeting bacterial histidine kinases with small molecules, including those with urea scaffolds, remains an active area of research.
The N-formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), is a G protein-coupled receptor that plays a crucial role in regulating inflammatory responses. nih.gov It is considered a master-regulator of the resolution of inflammation. nih.gov The pharmacology of FPR2/ALX is complex, as it can be activated by a variety of structurally diverse agonists, including peptides, proteins, and lipid mediators. nih.gov
The study of ligand-receptor interactions for receptors like FPR2/ALX often involves assessing a compound's ability to initiate a cellular response, such as receptor internalization or downstream signaling events. For instance, a potent agonist for this receptor, ACT-389949, has an EC50 of 3 nM for FPR2/ALX internalization into monocytes. medchemexpress.com While structurally distinct, the potential for novel urea-containing molecules to act as agonists or antagonists at such receptors could be explored through cellular assays that measure receptor activation. This would determine if a compound like this compound could modulate inflammatory pathways through this receptor.
A common approach to identify the targets of a new compound is to screen it against a panel of enzymes in biochemical assays. This profiling can reveal whether the compound inhibits or activates specific enzymes, providing clues to its mechanism of action. Urea-based compounds have been successfully developed as inhibitors of various enzymes, most notably kinases. frontiersin.org Sorafenib, an oral multikinase inhibitor with a diaryl urea structure, is a prime example of a successful urea-based drug in oncology. mdpi.comfrontiersin.org
For a compound like this compound, an initial screening panel might include a broad range of kinases, proteases, and other enzymes relevant to particular disease areas. The assays would measure the enzyme's activity in the presence of varying concentrations of the compound to determine its potency (e.g., IC50 for inhibitors). Positive hits from such a screen would then be validated in more detailed biochemical and cellular studies.
Advanced Methodologies in Research on 1 1 Aminocyclohexyl Methyl 3 Ethylurea
Advanced Spectroscopic and Spectrometric Characterization
Sophisticated analytical methods are indispensable for confirming the identity, purity, and structural intricacies of synthesized compounds. High-resolution instrumentation offers unparalleled detail regarding molecular structure and stereochemistry.
High-Resolution NMR Spectroscopy for Complex Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For 1-[(1-aminocyclohexyl)methyl]-3-ethylurea, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments provide a detailed map of the molecular framework.
¹H NMR: The proton NMR spectrum would reveal distinct signals for each unique proton environment. The ethyl group would show a characteristic triplet and quartet pattern. The protons on the cyclohexyl ring would appear as a complex multiplet, while the methylene (B1212753) bridge protons and the N-H protons of the amine and urea (B33335) groups would also have specific chemical shifts and multiplicities, confirming the connectivity of the molecule.
¹³C NMR: The carbon NMR spectrum would show a unique resonance for each carbon atom in the molecule, including the carbonyl carbon of the urea group at a characteristic downfield shift.
The precise chemical shifts and coupling constants obtained from high-resolution NMR allow for the complete assignment of the molecule's constitution.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ethyl (-CH₃) | ~1.1 | Triplet | 3H |
| Ethyl (-CH₂) | ~3.2 | Quartet | 2H |
| Cyclohexyl (-CH₂) | ~1.2-1.8 | Multiplet | 10H |
| Methylene bridge (-CH₂-) | ~3.0 | Singlet/Doublet | 2H |
| Amine (-NH₂) | Variable | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Urea (C=O) | ~158 |
| Cyclohexyl (C-NH₂) | ~55 |
| Methylene bridge (-CH₂-) | ~45 |
| Cyclohexyl (-CH₂-) | ~20-35 |
| Ethyl (-CH₂) | ~38 |
High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. creative-proteomics.com For this compound (Molecular Formula: C₁₀H₂₂N₄O), HRMS can measure the mass of the protonated molecule [M+H]⁺ with an error of less than 5 ppm. researchgate.netnih.gov This level of precision allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov
Furthermore, tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can piece together the molecule's structure, confirming the presence of the ethylurea (B42620) and aminocyclohexylmethyl moieties. This fragment analysis provides an orthogonal confirmation of the structure determined by NMR. researchgate.net
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₂₂N₄O |
| Monoisotopic Mass | 214.1794 Da |
| Theoretical [M+H]⁺ | 215.1866 Da |
Circular Dichroism for Chiral Compound Analysis
The presence of a stereocenter at the C1 position of the cyclohexyl ring makes this compound a chiral compound, existing as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing such chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light.
Enantiomers of a chiral compound will produce mirror-image CD spectra. nih.gov This property allows CD to be used for:
Assigning Absolute Configuration: By comparing the experimental CD spectrum to theoretical calculations or to spectra of related compounds with known stereochemistry, the absolute configuration (R or S) of the enantiomers can be determined.
Determining Enantiomeric Purity: The magnitude of the CD signal is proportional to the concentration and enantiomeric excess (ee) of the sample. This allows for the quantification of the purity of an enantiomerically enriched sample. nih.govnih.gov
While specific CD data for this compound is not available, the technique remains a primary tool for the stereochemical analysis of chiral amines and related structures. researchgate.net
High-Throughput Screening (HTS) and Fragment-Based Drug Design (FBDD) Approaches
Modern drug discovery often begins with identifying "hit" compounds that show activity against a biological target. HTS and FBDD are two key strategies for finding these initial starting points.
Screening of Chemical Libraries for novel interactions
High-Throughput Screening (HTS) involves the rapid, automated testing of large collections of compounds, known as chemical libraries, to identify those that modulate a specific biological target. chemdiv.com These libraries can contain hundreds of thousands to millions of diverse, drug-like small molecules. ku.edu
A compound like this compound could be included in such a library. colorado.edu The ideal screening library is composed of structurally diverse compounds with suitable pharmacokinetic properties. thermofisher.com HTS campaigns are designed to find initial hits, which are then subjected to further assays to confirm their activity and form the basis for a hit-to-lead development phase. chemdiv.com The success of an HTS campaign is highly dependent on the quality and diversity of the compound library. chemdiv.comthermofisher.com
Future Research Trajectories and Unexplored Scientific Avenues for 1 1 Aminocyclohexyl Methyl 3 Ethylurea
Expanding the Scope of Derivatization and Scaffold Hybridization beyond current known analogs
The structural framework of 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea presents multiple sites for chemical modification, offering a fertile ground for the generation of novel analogs with potentially enhanced or entirely new biological activities. Future research should systematically explore derivatization at the aminocyclohexyl ring, the urea (B33335) linkage, and the ethyl terminus. The primary amino group and the urea moiety are particularly amenable to a wide range of chemical transformations. sigmaaldrich.comlibretexts.org
Derivatization Strategies:
N-Acylation/Alkylation: The primary amine on the cyclohexyl ring can be readily acylated or alkylated to introduce a variety of functional groups. This could modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile, which are critical for target engagement.
Urea Moiety Modification: The hydrogens on the urea nitrogen atoms can be substituted. Introducing bulky substituents can create hindered urea bonds, a concept that has been used to design dynamic and reversible polymers. nih.govnih.gov
Ethyl Group Extension/Modification: The terminal ethyl group can be extended into longer alkyl chains, cyclic structures, or aromatic systems to explore additional binding pockets in potential biological targets.
Scaffold Hybridization: A promising avenue is the hybridization of the this compound scaffold with other known pharmacophores. mdpi.com This approach aims to create multi-target ligands or to improve the affinity and selectivity for a specific target. For instance, incorporating fragments known to interact with kinase hinge regions or moieties found in immunomodulatory agents could yield novel compounds for oncology. mdpi.comnih.gov The urea functionality itself is a key feature in many potent kinase inhibitors, where it forms critical hydrogen bonds with the protein backbone. nih.govresearchgate.net
Below is a table outlining potential derivatization and hybridization strategies.
| Modification Site | Strategy | Rationale | Potential Functional Groups |
| 1-Aminocyclohexyl | N-Acylation | Modulate polarity and hydrogen bonding | Acetyl, Benzoyl, Phenylacetyl |
| 1-Aminocyclohexyl | N-Alkylation | Introduce steric bulk and alter basicity | Benzyl, Isopropyl, Cyclohexylmethyl |
| Urea Linkage | N-Substitution | Create hindered ureas for dynamic properties | tert-Butyl, Diisopropyl, Phenyl |
| Ethyl Terminus | Chain Extension/Substitution | Probe hydrophobic pockets of targets | Propyl, Butyl, Phenyl, Methoxy |
| Overall Scaffold | Hybridization | Combine pharmacophores for new activities | Pyridine, Indazole, Benzothiazole |
Investigation of Novel Biological Pathways and Uncharted Molecular Targets relevant to the compound's structural class
The biological activities of this compound remain largely uncharacterized. Given the prevalence of the urea motif in a wide array of bioactive molecules, this compound and its derivatives represent a valuable starting point for screening campaigns against various target classes. nih.govnih.govmdpi.com Compounds containing urea, thiourea, or guanidine (B92328) moieties exhibit diverse biological properties and are frequently explored for developing novel therapeutic agents. researchgate.net
Future research should focus on unbiased, large-scale screening to identify novel biological pathways and molecular targets. Based on the activities of structurally related urea compounds, several areas warrant investigation:
Kinase Inhibition: Diaryl ureas are a well-established class of kinase inhibitors, targeting enzymes like VEGFR-2, which are crucial in angiogenesis. nih.gov Screening a library of this compound derivatives against a broad panel of human kinases could uncover novel anti-proliferative agents for cancer therapy.
Immunomodulation: Recent studies have explored aryl ureas as scaffolds for multi-target agents that inhibit proteins like programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. nih.gov The potential of the aminocyclohexyl methyl urea scaffold in this domain is completely unexplored.
Antimicrobial Activity: Urea derivatives have been investigated for their antibacterial and antifungal properties. researchgate.netmdpi.com High-throughput screening against a diverse panel of pathogenic bacteria and fungi could reveal potential leads for new anti-infective agents.
Neuroprotection: Some urea-containing compounds have demonstrated neuroprotective effects. researchgate.net Investigating the ability of this compound analogs to protect neuronal cells from various stressors could open avenues in treating neurodegenerative diseases.
The following table summarizes potential target classes for investigation.
| Target Class | Specific Examples | Therapeutic Area | Rationale based on Urea Derivatives |
| Protein Kinases | VEGFR-2, RAF kinases, EGFR | Oncology | Urea is a common hinge-binding motif. nih.gov |
| Immune Checkpoints | PD-L1 | Immuno-oncology | Aryl ureas have shown PD-L1 inhibitory activity. nih.gov |
| Enzymes | HIV Protease, Urease | Infectious Disease | Urea isosteres are used in protease inhibitors. nih.gov |
| G-Protein Coupled Receptors | Dopamine Receptors | Neurology | Various small molecules targeting GPCRs contain ureas. |
| Ion Channels | Sodium/Potassium Channels | Neurology, Cardiology | Urea derivatives can act as channel modulators. |
Integration of Advanced Computational and Experimental Methodologies for Rational Design
A synergistic approach combining computational and experimental methods will be crucial for the efficient exploration and optimization of this compound as a lead structure. nih.govnih.gov Rational design, guided by computational modeling, can prioritize the synthesis of compounds with a higher probability of desired biological activity, thereby saving time and resources. nih.gov
Computational Methodologies:
Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking can be used to predict the binding mode and affinity of novel derivatives of this compound. Large virtual libraries of these derivatives can be screened computationally to identify the most promising candidates for synthesis. nih.gov
Pharmacophore Modeling: If a set of active compounds is discovered, ligand-based pharmacophore models can be developed. These models define the key chemical features necessary for activity and can be used to search for novel scaffolds or guide further derivatization. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to understand the electronic structure of the urea moiety and its derivatives. This can provide insights into reactivity, stability, and the nature of intermolecular interactions, such as hydrogen bonding, which is critical for target recognition. rsc.orgrsc.org
Experimental Methodologies:
High-Throughput Synthesis: Modern synthetic methodologies, including parallel synthesis, can be used to rapidly generate libraries of this compound analogs for screening. nih.gov
Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics, which is essential for validating computational predictions and understanding structure-activity relationships (SAR).
Structural Biology: Obtaining X-ray crystal structures of active analogs bound to their protein targets provides the most detailed insights into the binding mechanism. This structural information is invaluable for subsequent rounds of structure-based drug design. nih.gov
| Methodology | Type | Application for this compound |
| Virtual High-Throughput Screening | Computational | Screen large libraries of virtual derivatives against known targets. |
| Molecular Docking | Computational | Predict binding modes and affinities to guide analog design. |
| Density Functional Theory (DFT) | Computational | Analyze electronic properties and interaction energies. rsc.org |
| Parallel Synthesis | Experimental | Rapidly generate focused libraries of chemical analogs. |
| High-Throughput Screening (HTS) | Experimental | Screen compound libraries for activity against biological targets. |
| X-ray Crystallography | Experimental | Determine the 3D structure of ligand-target complexes to guide rational design. |
Exploration of Dynamic Covalent Chemistry Principles and Supramolecular Assemblies incorporating urea moieties
The urea functional group is an exceptional motif for directing the self-assembly of molecules through predictable and robust hydrogen bonding. jst.go.jpresearchgate.net The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor, facilitating the formation of well-defined one-dimensional tapes or more complex three-dimensional networks. jst.go.jptue.nl This property opens up avenues for research beyond traditional medicinal chemistry, venturing into materials science and nanotechnology.
Supramolecular Assemblies: The amphiphilic nature that could be imparted to derivatives of this compound (by adding hydrophobic or hydrophilic tails) makes them potential candidates for low-molecular-weight gelators (LMWGs). jst.go.jpnih.gov These molecules can self-assemble in liquids to form fibrous networks, resulting in the formation of supramolecular gels. jst.go.jpnih.gov Such materials have applications in areas like tissue engineering, drug delivery, and electrophoresis. nih.gov Research could focus on tuning the molecular structure to control the gelation properties in various solvents, including water. tue.nl
Dynamic Covalent Chemistry (DCvC): While urea bonds are typically very stable, recent research has shown they can be rendered dynamic or reversible, particularly through the incorporation of bulky substituents (hindered ureas) or the use of catalysts like zinc salts. nih.govnih.govrsc.org This dynamic character allows for the creation of materials with unique properties, such as self-healing and reprocessability. nih.govrsc.orgtudelft.nl Future studies could explore the synthesis of polymers or cross-linked networks incorporating the this compound scaffold. By designing the urea bond to be dynamic, it may be possible to create novel smart materials that respond to external stimuli like temperature or pH. rsc.org
| Concept | Principle | Potential Application for this compound |
| Supramolecular Gels | Self-assembly via non-covalent interactions (H-bonds). jst.go.jp | Development of novel hydrogels or organogels for drug delivery or as substrates for cell culture. nih.gov |
| Supramolecular Polymers | Continuous one-dimensional assembly via urea-urea hydrogen bonding. researchgate.net | Creation of new polymeric materials with tunable properties based on non-covalent interactions. |
| Dynamic Covalent Polymers | Reversible formation/breakage of hindered urea bonds. nih.gov | Design of self-healing coatings, reprocessable plastics, and stimuli-responsive materials. rsc.orgtudelft.nl |
| Stimuli-Responsive Systems | Control over molecular assembly/disassembly with external triggers (e.g., light, pH, temperature). rsc.org | Development of smart capsules for controlled release or molecular switches. |
Intellectual Property Landscape and Academic Research Considerations
Analysis of Patent Claims Pertaining to Urea (B33335) Derivatives with Cyclohexyl Moieties and Related Structures
While a comprehensive patent search for the exact molecule 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea does not yield a plethora of specific results, an analysis of patents for structurally related urea derivatives containing cyclohexyl moieties reveals a well-established intellectual property space. This analysis is critical for any academic lab working with this or similar compounds.
Patents for urea derivatives often feature broad Markush structures in their compound claims, which can encompass a vast number of related molecules. A typical claim might define a genus of compounds with a general urea core and specify various substituents, including cyclic moieties like cyclohexyl groups. For academic researchers, it is imperative to determine if their specific compound falls within the scope of such a claim.
"Composition of matter" claims are fundamental in patent law and refer to any composition of two or more substances, including chemical compounds and mixtures blueironip.com. For a novel compound like this compound, a patent holder would seek to claim the molecule itself, as well as compositions containing it, such as pharmaceutical formulations. These claims form the bedrock of patent protection for new chemical entities google.com.
Below is an interactive data table illustrating the types of compound and composition of matter claims that might be found in patents for related urea derivatives:
| Claim Type | General Structure Example | Potential Scope | Implication for this compound |
| Genus Claim | A compound of Formula I, wherein R1 is a substituted or unsubstituted cycloalkyl... | Could cover a wide range of cyclohexyl-containing ureas. | High likelihood of falling within the scope if the cyclohexyl and ethylurea (B42620) moieties are included in the definitions. |
| Species Claim | N-((1-aminocyclohexyl)methyl)-5-phenyl-1H-pyrazole-3-carboxamide | A specific, named compound. | Lower likelihood of direct infringement unless the exact molecule is listed. |
| Composition Claim | A pharmaceutical composition comprising a compound of Formula I and a pharmaceutically acceptable carrier. | Protects the formulation of the active ingredient. | Any formulation of the compound for therapeutic use could be covered if the compound itself is patented. |
Patents in the chemical sciences often include claims directed to novel and non-obvious methods of synthesizing a compound or a class of compounds. These "process" or "synthetic method" claims can be broad, covering a general reaction scheme, or narrow, detailing specific reagents, catalysts, and reaction conditions.
For academic researchers, it is crucial to review the synthetic routes they have developed or are using. If a patented method is employed to synthesize this compound, it could constitute infringement, even if the compound itself is not patented. However, the development of a novel, more efficient, or scalable synthesis could itself be a patentable invention.
The following table outlines common types of synthetic method claims:
| Claim Type | Example Language | Scope | Implication for Synthesis of this compound |
| Broad Process Claim | A process for preparing a urea derivative of Formula I, comprising reacting an amine with an isocyanate... | Covers a fundamental synthetic transformation. | The common method of reacting 1-(aminomethyl)cyclohexan-1-amine (B1605521) with ethyl isocyanate could be encompassed. |
| Specific Process Claim | A process for preparing Compound X, comprising reacting Intermediate Y with Intermediate Z in the presence of Catalyst A at a temperature of 50-60°C. | Limited to the specified reactants and conditions. | Less likely to be infringed if different reagents or conditions are used. |
| Intermediate Claim | A compound of Formula II, useful as an intermediate in the synthesis of a compound of Formula I. | Protects a key building block in a synthetic pathway. | The synthesis of novel intermediates en route to the final compound should be considered. |
"Use claims" in patents protect the use of a compound or composition for a specific purpose, such as the treatment of a particular disease or as a tool in a specific assay. These claims can be particularly relevant for academic researchers who are often focused on elucidating the biological activity and potential applications of novel molecules.
For instance, a patent might claim the use of a class of urea derivatives for inhibiting a specific enzyme or for treating a particular cancer. If an academic researcher discovers that this compound has this patented activity, any commercialization of this discovery would likely require a license. However, research conducted purely for academic purposes may fall under a "research exemption," though the scope of this exemption can be narrow and varies by jurisdiction nih.gov.
This table provides examples of use claims:
| Claim Type | Example Language | Scope | Implication for Research with this compound |
| Medical Use Claim | A method of treating cancer in a subject, comprising administering a therapeutically effective amount of a compound of Formula I. | Protects the therapeutic application of the compound. | A new discovery of anticancer activity could be covered by an existing use patent. |
| Research Tool Claim | The use of a compound of Formula I as a probe to detect the activity of Enzyme Y. | Protects the use of the compound in a specific research application. | The use of the compound in a patented research method could constitute infringement. |
| Screening Method Claim | A method for identifying a modulator of Receptor Z, comprising contacting the receptor with a compound of Formula I. | Protects the use of the compound in a drug discovery screening process. | Utilizing the compound in a high-throughput screen could be restricted. |
Strategies for Freedom-to-Operate in Academic Chemical Biology Research without Infringement
Freedom-to-operate (FTO) is the ability to develop, manufacture, and market a product without infringing the intellectual property rights of others scienceopen.comdrugpatentwatch.com. For academic researchers in chemical biology, conducting an FTO analysis is a critical step before significant resources are invested in a project, especially if there is a long-term goal of translation.
A comprehensive FTO analysis involves a thorough search of the patent literature to identify patents with claims that could potentially be infringed. This includes not only patents for the specific compound but also for its synthesis, formulation, and methods of use igert.org.
Key strategies for academic researchers to maintain freedom-to-operate include:
Early-Stage Patent Landscape Searching: Before initiating a research project, a preliminary search of patent databases can provide a general overview of the IP landscape.
"Inventing Around" Patented Inventions: If a blocking patent is identified, it may be possible to design a new, non-infringing compound with similar properties.
Utilizing the Research Exemption (with caution): While a research exemption may protect purely academic, non-commercial research, its scope is often limited nih.gov. It is crucial to understand the specific laws in the relevant jurisdiction.
Licensing: If a patented technology is essential for the research, negotiating a license from the patent holder may be necessary.
Challenging the Validity of a Patent: In some cases, a blocking patent may be invalid due to prior art or other legal reasons.
Collaborative Research Paradigms and Open Science Initiatives to Foster Innovation and Knowledge Sharing
In recent years, there has been a growing movement towards more open and collaborative research models in chemical biology. These initiatives aim to accelerate scientific progress by encouraging the sharing of data, reagents, and knowledge.
Open science promotes the idea that scientific knowledge of all kinds should be openly shared as early as is practical in the discovery process nih.govtandfonline.com. In the context of chemical probes like this compound, open science initiatives often involve the development and dissemination of well-characterized chemical tools with no restrictions on their use opentargets.org.
Several models of collaborative and open science are relevant to the development of novel chemical compounds:
Public-Private Partnerships: Collaborations between academic institutions and pharmaceutical companies can provide academic researchers with access to industry resources, such as high-throughput screening facilities and compound libraries.
Open Source Drug Discovery: This model involves a collaborative, patent-free approach to drug discovery, where all data and results are made publicly available.
Chemical Probe Consortia: Groups like the Structural Genomics Consortium (SGC) develop and disseminate high-quality chemical probes to the research community without restriction on use nih.gov.
Donated Chemical Probes: Some pharmaceutical companies donate well-characterized chemical probes to the public domain to stimulate research in new areas of biology nih.gov.
These collaborative paradigms can provide a framework for the development and dissemination of compounds like this compound, fostering a more innovative and less proprietary research environment.
Role of Academic Patents in Promoting Basic Science and Translational Research
While open science models are gaining traction, academic patenting remains a crucial driver of innovation and translational research. Patents filed by universities on inventions arising from their research can provide the necessary incentive for commercial partners to invest in the further development of these early-stage technologies stanford.eduox.ac.uk.
The Bayh-Dole Act of 1980 in the United States has been instrumental in encouraging universities to patent and license their inventions, thereby facilitating the translation of basic research into new products and services.
The role of academic patents in this context is multifaceted:
Attracting Investment: A strong patent position is often a prerequisite for attracting the venture capital and industry partnerships needed to fund the expensive process of drug development and clinical trials case.edu.
Facilitating Licensing: Patents provide a clear legal framework for licensing a university's technology to a commercial partner.
Generating Revenue for Further Research: Royalties from successful licenses can provide a valuable source of funding for further academic research.
Ensuring Public Benefit: By enabling the commercialization of new technologies, academic patents can help to ensure that the discoveries made in university laboratories ultimately benefit the public.
For a compound like this compound, an academic patent could be a critical step in its journey from a research tool to a potential therapeutic. It could provide the necessary protection to attract a commercial partner who can conduct the preclinical and clinical studies required for regulatory approval. The decision to patent should be made strategically, weighing the potential benefits of commercialization against the desire to maintain openness and accessibility for the research community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
